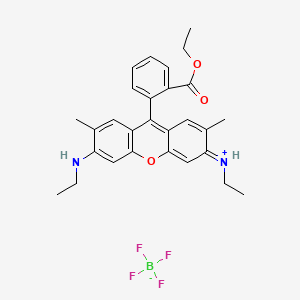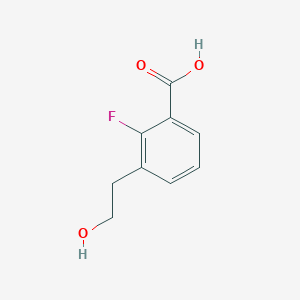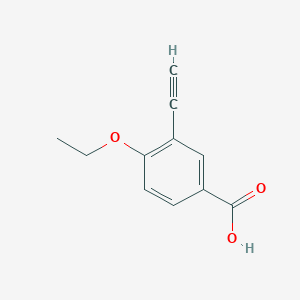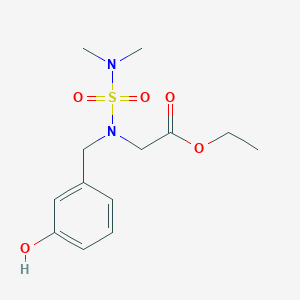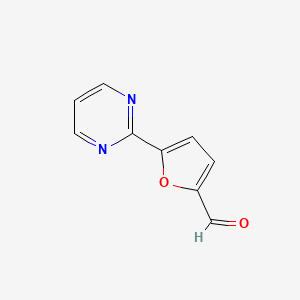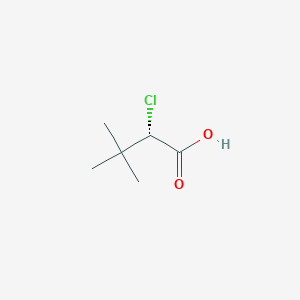
(2S)-2-chloro-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-chloro-3,3-dimethyl-, (S)-, also known as (S)-2-chloro-3,3-dimethylbutanoic acid, is an organic compound with the molecular formula C6H11ClO2. This compound is a derivative of butanoic acid, where a chlorine atom is substituted at the second carbon, and two methyl groups are attached to the third carbon. The (S)-configuration indicates that the compound is optically active and has a specific spatial arrangement of atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-chloro-3,3-dimethylbutanoic acid typically involves the chlorination of 3,3-dimethylbutanoic acid. One common method is the reaction of 3,3-dimethylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3,3-dimethylbutanoic acid+SOCl2→2-chloro-3,3-dimethylbutanoic acid+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of (S)-2-chloro-3,3-dimethylbutanoic acid may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chlorine atom in (S)-2-chloro-3,3-dimethylbutanoic acid can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amides.
Oxidation Reactions: The compound can undergo oxidation reactions, where the carboxylic acid group is converted to other functional groups such as esters or anhydrides.
Reduction Reactions: Reduction of the carboxylic acid group can yield primary alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-hydroxy-3,3-dimethylbutanoic acid or 2-amino-3,3-dimethylbutanoic acid.
Oxidation: Formation of esters such as methyl 2-chloro-3,3-dimethylbutanoate.
Reduction: Formation of 2-chloro-3,3-dimethylbutanol.
Applications De Recherche Scientifique
(S)-2-chloro-3,3-dimethylbutanoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (S)-2-chloro-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The (S)-configuration ensures that the compound fits into chiral active sites, influencing its biological activity and effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 3-chloro-: Similar structure but with the chlorine atom at the third carbon.
Butanoic acid, 3,3-dimethyl-: Lacks the chlorine atom, making it less reactive in substitution reactions.
Butanoic acid, 2-chloro-: Similar but without the additional methyl groups, affecting its steric properties.
Uniqueness
(S)-2-chloro-3,3-dimethylbutanoic acid is unique due to its specific (S)-configuration and the presence of both chlorine and methyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
32659-48-6 |
|---|---|
Formule moléculaire |
C6H11ClO2 |
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
(2S)-2-chloro-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m1/s1 |
Clé InChI |
MRMBZUFUXAUVPR-SCSAIBSYSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)O)Cl |
SMILES canonique |
CC(C)(C)C(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



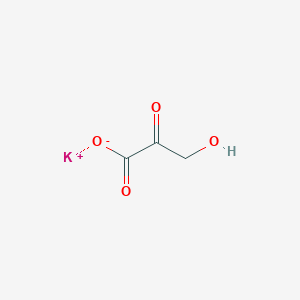

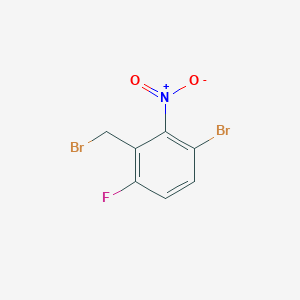
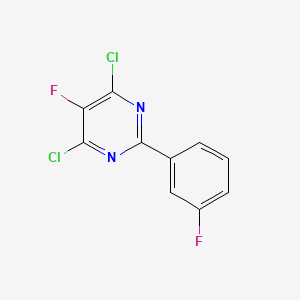
![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)

